(1R,4S)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride is a chemical compound notable for its structural complexity and potential pharmacological applications. This compound is categorized as a substituted tetrahydronaphthalene derivative and is recognized for its role in medicinal chemistry, particularly in the development of drugs targeting central nervous system disorders.
This compound can be synthesized through various chemical methods, often involving the modification of naphthalene derivatives. The hydrochloride form indicates that the compound is a salt formed by the reaction of the amine with hydrochloric acid, which enhances its solubility and stability.
The compound falls under the category of organic compounds and can be classified as follows:
The synthesis of (1R,4S)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride typically involves several key steps:
The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yield and purity. Analytical techniques like thin-layer chromatography and nuclear magnetic resonance spectroscopy are commonly employed to monitor the progress of reactions and verify product identity.
The compound may participate in various chemical reactions typical for amines and aromatic compounds:
Reactivity studies often involve assessing how these reactions are influenced by substituent effects on the aromatic ring and steric hindrance from the tetrahydronaphthalene framework.
The mechanism of action for (1R,4S)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride likely involves interaction with neurotransmitter systems in the brain. It may act as a selective inhibitor or modulator at specific receptor sites.
Research into similar compounds suggests that such tetrahydronaphthalene derivatives can influence dopaminergic and serotonergic pathways, potentially leading to therapeutic effects in mood disorders or neurodegenerative diseases.
(1R,4S)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride has potential applications in:
This compound exemplifies the intricate relationship between molecular structure and biological activity in drug design and development. Further research is warranted to fully elucidate its therapeutic potential and mechanisms.
Tetrahydronaphthalenamine derivatives emerged as pivotal scaffolds during the 1970–1980s shift from tricyclic antidepressants (TCAs) to selective serotonin reuptake inhibitors (SSRIs). The target compound’s racemic form (trans-(±)-4-(3,4-Dichlorophenyl)-N-methyl-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride; CAS 79617-99-5 was first identified during the synthesis optimization of sertraline, a landmark SSRI introduced in 1990 [3] [7]. Unlike early TCAs, which non-selectively targeted monoamine transporters, tetrahydronaphthalenamines offered a rigid bicyclic structure enabling stereoselective interactions with the serotonin transporter (SERT). This compound specifically served as:
Table 1: Key Milestones in Tetrahydronaphthalenamine-Based Antidepressants
Time Period | Development Stage | Role of Target Compound |
---|---|---|
1970–1975 | TCA Optimization | Scaffold conceptualization |
1978–1985 | SSRI Discovery | Synthesis intermediate for sertraline racemate |
Post-1990 | Chiral Resolution Implementation | Quality control marker (as impurity A) in final API |
The target compound (Molecular Formula: C₁₇H₁₇Cl₂N·HCl; MW: 342.69) shares core structural motifs with sertraline (cis-(1S,4S)-isomer) and other monoamine reuptake inhibitors, enabling structure-activity relationship (SAR) insights [4] [5] [8]:
Table 2: Structural and Functional Comparison with Related Compounds
Compound Name | Molecular Formula | Key Structural Difference from Target | Biological Activity |
---|---|---|---|
(1R,4S)-Target Compound (CAS 79559-97-0) | C₁₇H₁₈Cl₃N | Reference structure (trans-configuration) | SERT-inactive |
cis-Sertraline (Therapeutic enantiomer) | C₁₇H₁₇Cl₂N·HCl | cis-Configuration at C1/C4 | Potent SERT inhibition (Ki ~0.2 nM) |
N,N-Dimethyl Analog (CAS 79836-76-3) | C₁₈H₂₀Cl₃N | Dimethylamino vs. methylamino group | Reduced SERT affinity [6] |
The (1R,4S) enantiomer exemplifies how stereochemistry dictates neuropharmacological activity. Key aspects include:
Table 3: Impact of Stereochemistry on Physicochemical and Functional Properties
Isomer Type | Configuration | Relative Polarity | SERT Binding Affinity | Role in Pharmaceutical Science |
---|---|---|---|---|
trans-(1R,4S) | 1R,4S | Higher | Negligible | Synthesis impurity; Reference standard |
trans-(1S,4R) | 1S,4R | Higher | Negligible | Diastereomeric impurity |
cis-(1S,4S) (Sertraline) | 1S,4S | Lower | Nanomolar | Therapeutic agent |
cis-(1R,4R) | 1R,4R | Lower | Moderate | Pharmacologically inactive enantiomer |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0